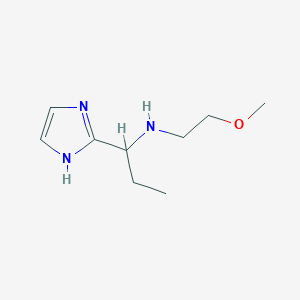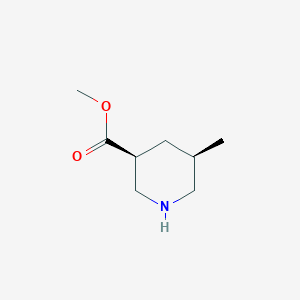
5-Methyl-1,2,3-thiadiazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-1,2,3-thiadiazol-4-amin ist eine heterocyclische Verbindung, die einen Thiadiazolring enthält, einen fünfatomigen Ring, der aus drei Kohlenstoffatomen, einem Stickstoffatom und einem Schwefelatom besteht.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Eine übliche Methode zur Synthese von 5-Methyl-1,2,3-thiadiazol-4-amin beinhaltet die Reaktion von 5-Methyl-1,3,4-thiadiazol-2-amin mit Alkylhalogeniden in Gegenwart einer Base wie Kaliumcarbonat (K₂CO₃) in einem Gemisch aus Ethanol und Wasser . Diese Reaktion wird typischerweise unter milden Bedingungen bei Raumtemperatur durchgeführt.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für 5-Methyl-1,2,3-thiadiazol-4-amin können ähnliche Synthesewege umfassen, jedoch im größeren Maßstab. Die Verwendung von kontinuierlichen Fließreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Effizienz des Produktionsprozesses verbessern.
Chemische Reaktionsanalyse
Arten von Reaktionen
5-Methyl-1,2,3-thiadiazol-4-amin kann verschiedene chemische Reaktionen eingehen, darunter:
Substitutionsreaktionen: Es kann mit Alkylhalogeniden reagieren, um substituierte Amine zu bilden.
Oxidations- und Reduktionsreaktionen: Der Thiadiazolring kann unter bestimmten Bedingungen oxidiert oder reduziert werden.
Häufige Reagenzien und Bedingungen
Substitutionsreaktionen: Alkylhalogenide und Basen wie Kaliumcarbonat in Ethanol/Wasser-Gemischen.
Oxidationsreaktionen: Oxidationsmittel wie Wasserstoffperoxid (H₂O₂) oder Kaliumpermanganat (KMnO₄).
Reduktionsreaktionen: Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄).
Hauptprodukte, die gebildet werden
Substitutionsreaktionen: Substituierte Amine.
Oxidationsreaktionen: Oxidierte Derivate des Thiadiazolrings.
Reduktionsreaktionen: Reduzierte Derivate des Thiadiazolrings.
Wissenschaftliche Forschungsanwendungen
5-Methyl-1,2,3-thiadiazol-4-amin hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf sein Potenzial als Enzyminhibitor und seine Rolle in verschiedenen biologischen Stoffwechselwegen.
Industrie: Wird bei der Herstellung von Farbstoffen, Polymeren und anderen industriellen Materialien eingesetzt.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Methyl-1,2,3-thiadiazol-4-amine involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with alkyl halides in the presence of a base such as potassium carbonate (K₂CO₃) in a mixture of ethanol and water . This reaction is typically carried out under mild conditions at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-1,2,3-thiadiazol-4-amine can undergo various chemical reactions, including:
Substitution Reactions: It can react with alkyl halides to form substituted amines.
Oxidation and Reduction Reactions: The thiadiazole ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Alkyl halides and bases such as potassium carbonate in ethanol/water mixtures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products Formed
Substitution Reactions: Substituted amines.
Oxidation Reactions: Oxidized derivatives of the thiadiazole ring.
Reduction Reactions: Reduced derivatives of the thiadiazole ring.
Wissenschaftliche Forschungsanwendungen
5-Methyl-1,2,3-thiadiazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Utilized in the production of dyes, polymers, and other industrial materials.
Wirkmechanismus
Der Wirkungsmechanismus von 5-Methyl-1,2,3-thiadiazol-4-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Stoffwechselwegen. Beispielsweise kann es als Enzyminhibitor wirken, indem es an die aktive Stelle des Enzyms bindet und so verhindert, dass das Enzym sein Substrat katalysiert. Die genauen molekularen Zielstrukturen und Stoffwechselwege können je nach spezifischer Anwendung und Kontext variieren .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 5-Methyl-1,3,4-thiadiazol-2-amin
- 2-Amino-5-methyl-1,3,4-thiadiazol
- 5-Amino-3-methyl-1,2,4-thiadiazol
Einzigartigkeit
5-Methyl-1,2,3-thiadiazol-4-amin ist aufgrund seines spezifischen Substitutionsschemas am Thiadiazolring einzigartig, was seine chemische Reaktivität und biologische Aktivität beeinflussen kann. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen .
Eigenschaften
Molekularformel |
C3H5N3S |
|---|---|
Molekulargewicht |
115.16 g/mol |
IUPAC-Name |
5-methylthiadiazol-4-amine |
InChI |
InChI=1S/C3H5N3S/c1-2-3(4)5-6-7-2/h4H2,1H3 |
InChI-Schlüssel |
LEZPKOSSEPMNNI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=NS1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



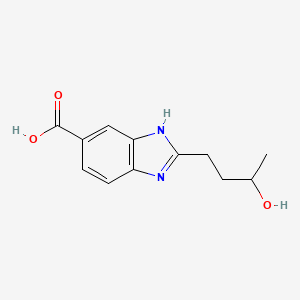
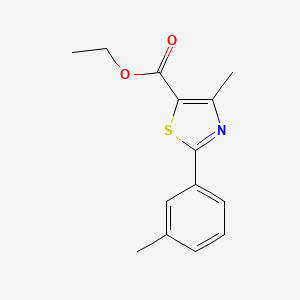

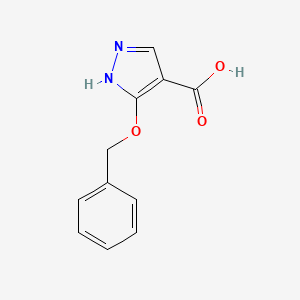
![Ethyl 2-[(1R,4R)-4-[(dimethylcarbamoyl)amino]cyclohexyl]acetate](/img/structure/B11770070.png)
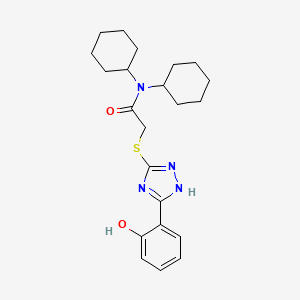

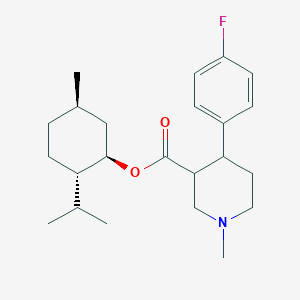
![4-(Imidazo[2,1-b]thiazol-6-yl)phenol](/img/structure/B11770076.png)
